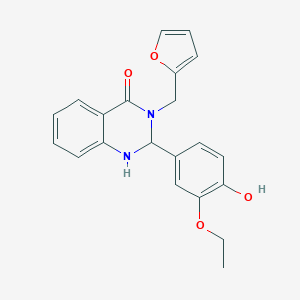![molecular formula C23H24O3 B430740 (2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B430740.png)
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one is an organic compound characterized by its unique structure, which includes two methoxybenzylidene groups attached to a cyclohexanone ring
Vorbereitungsmethoden
The synthesis of (2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one typically involves the condensation of 2-methoxybenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is often refluxed to ensure complete reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy groups in the compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has suggested that this compound may have anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase. The anticancer properties of the compound are thought to arise from its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one can be compared with other similar compounds, such as:
(2E,6E)-2,6-bis(4-methoxybenzylidene)-4-methylcyclohexanone: This compound has similar structural features but with methoxy groups at different positions, leading to variations in its chemical and biological properties.
(2E,6E)-2,6-bis(2-hydroxybenzylidene)-4-methylcyclohexanone:
(2E,6E)-2,6-bis(2-chlorobenzylidene)-4-methylcyclohexanone: The substitution of methoxy groups with chlorine atoms can enhance the compound’s antimicrobial activity but may also increase its toxicity.
Eigenschaften
Molekularformel |
C23H24O3 |
|---|---|
Molekulargewicht |
348.4g/mol |
IUPAC-Name |
(2E,6E)-2,6-bis[(2-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C23H24O3/c1-16-12-19(14-17-8-4-6-10-21(17)25-2)23(24)20(13-16)15-18-9-5-7-11-22(18)26-3/h4-11,14-16H,12-13H2,1-3H3/b19-14+,20-15+ |
InChI-Schlüssel |
NQYKRTOCIWKIQP-PXXPDPNMSA-N |
Isomerische SMILES |
CC1C/C(=C\C2=CC=CC=C2OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1 |
SMILES |
CC1CC(=CC2=CC=CC=C2OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Kanonische SMILES |
CC1CC(=CC2=CC=CC=C2OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)propanamide](/img/structure/B430660.png)
![3-naphthalen-1-yl-2-[3,4,5-tris(methyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B430661.png)
![[3-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 4-methylbenzoate](/img/structure/B430662.png)
![1-[1,1'-biphenyl]-4-yl-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]pyrrolidine-2,5-dione](/img/structure/B430663.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430666.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(1-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430670.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-mesityl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430671.png)
![N-(4-chlorophenyl)-4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinoline-5-carboxamide](/img/structure/B430672.png)
![6-Amino-4-cyclohexyl-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430673.png)
![3-[6-Amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl benzoate](/img/structure/B430675.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430677.png)
![6-Amino-4-(1,3-benzodioxol-5-yl)-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B430678.png)
